molecular formula C5H5BrN2 B189615 3-Amino-2-bromopyridine CAS No. 39856-58-1

3-Amino-2-bromopyridine

Cat. No.: B189615
CAS No.: 39856-58-1
M. Wt: 173.01 g/mol
InChI Key: HKDVVTLISGIPFE-UHFFFAOYSA-N
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Description

3-Amino-2-bromopyridine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, where the amino group is positioned at the third carbon and the bromine atom at the second carbon of the pyridine ring. This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-2-bromopyridine involves the bromination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in an organic solvent, such as acetic acid, and then adding liquid bromine at a controlled temperature. The reaction mixture is stirred and heated to facilitate the bromination process. After the reaction is complete, the product is isolated through extraction and purification steps .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often incorporating steps to minimize by-products and streamline purification. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-bromopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-bromopyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 2-Amino-3-bromopyridine
  • 2-Amino-5-bromopyridine
  • 3-Amino-4-iodopyridine
  • 2-Amino-3-chloropyridine
  • 2-Amino-4-bromopyridine
  • 3-Amino-6-bromopyridine

Comparison: 3-Amino-2-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDVVTLISGIPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349070
Record name 3-Amino-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39856-58-1
Record name 3-Amino-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-amino-2-bromopyridine?

A1: this compound is an organic compound with the following characteristics:

  • Spectroscopic Data: Research provides detailed analysis of its vibrational spectra, including FTIR and FT-Raman data, alongside DFT/B3LYP calculations using the 6-311G(2df,2p) basis set for optimized geometries.

Q2: How is this compound used in synthetic chemistry?

A2: This compound serves as a versatile building block in organic synthesis. For instance:

  • Palladium Complexes: Research demonstrates its use as a ligand in palladium(II) complexes, showcasing its ability to coordinate through both the nitrogen of the pyridine ring and the amino group. These complexes are relevant for further investigation in catalysis.
  • Thieno[c]-fused Naphthyridines: This compound acts as a key starting material in the synthesis of thieno[c]-fused 1,5- and 1,6-naphthyridines via Pd(0)-catalyzed coupling reactions. These heterocyclic systems are of interest for their potential biological and medicinal properties.

Q3: What analytical methods are used to characterize and quantify this compound?

A3: Several analytical techniques are employed for the characterization of this compound:

  • Spectroscopy: FTIR, FT-Raman, and NMR (1H and 13C) spectroscopy are valuable tools for structural elucidation.
  • X-ray Diffraction: This technique helps determine the crystal structures of this compound-containing compounds, providing insights into their molecular arrangements and bonding patterns.

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